molecular formula C12H9FO2 B8033441 3-(3-Fluorophenoxy)phenol

3-(3-Fluorophenoxy)phenol

Cat. No.: B8033441
M. Wt: 204.20 g/mol
InChI Key: OKFJENFQAYFRHV-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)phenol is an organic compound with the molecular formula C12H9FO2. It consists of a phenol group substituted with a fluorophenoxy group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the Ullmann reaction, where 3-fluorophenol reacts with 3-iodophenol in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Fluorophenoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. This compound may also interact with various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and modulation of nuclear factor-kappa B (NF-kB) activity, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

    3-Fluorophenol: Shares the fluorophenol structure but lacks the additional phenoxy group.

    3-(3,5-Dichlorophenoxy)phenol: Similar structure with chlorine substituents instead of fluorine.

    2-(3-Hydroxyphenoxy)-5-chlorobenzonitrile: Another aryloxy phenol with different substituents.

Uniqueness: 3-(3-Fluorophenoxy)phenol is unique due to the presence of both a fluorine atom and a phenoxy group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in fields requiring specific chemical functionalities .

Properties

IUPAC Name

3-(3-fluorophenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFJENFQAYFRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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